tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic heteroaromatic systems. The core structure consists of a fused bicyclic system: a pyridine ring (pyrido) fused to an indole moiety. The numbering begins at the nitrogen atom in the pyridine ring, with the indole component occupying positions 4,3-b relative to the pyridine.
The tert-butyl group is attached as a carbamate ester at position 2 of the partially hydrogenated pyrido-indole system. The 6-methoxy substituent resides on the indole fragment, specifically at position 6 of the bicyclic framework. The "3,4-dihydro-1H" and "2(5H)" descriptors indicate partial saturation: two hydrogen atoms are present at positions 3 and 4 of the pyridine ring, while the five-membered ring (positions 5H) remains unsaturated.
This structural complexity is reflected in the following hierarchical breakdown:
- Parent system: 1H-pyrido[4,3-b]indole (pyridine fused to indole at specified positions)
- Substituents:
- tert-Butyloxycarbonyl (Boc) group at position 2
- Methoxy group at position 6
- Hydrogenation state: Partial saturation at positions 3,4,5
CAS Registry Number and Alternative Designations
The compound is uniquely identified by the CAS Registry Number 2096986-98-8 , which serves as a universal identifier in chemical databases and regulatory documentation. Alternative designations include:
| Synonym Type | Name |
|---|---|
| IUPAC Name Variant | 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 1,3,4,5-tetrahydro-6-methoxy-, 1,1-dimethylethyl ester |
| Simplified Systematic Name | tert-Butyl 6-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate |
| Common Abbreviation | Boc-protected 6-methoxy-tetrahydro-β-carboline |
These synonyms emphasize different aspects of the structure:
- The "tetrahydro" designation clarifies the saturation state of the pyridine ring.
- The "β-carboline" terminology relates to its structural similarity to the β-carboline alkaloid family, albeit with a methoxy substitution and Boc protection.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₂₂N₂O₃ encapsulates the compound's atomic composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 17 | 12.01 | 204.17 |
| H | 22 | 1.008 | 22.18 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| Total | 302.37 |
This calculated molecular weight (302.37 g/mol) matches experimental values reported in spectral data and vendor catalogs. The mass distribution reveals oxygen accounts for 15.9% of the total weight, primarily from the Boc and methoxy groups. Nitrogen contributes 9.3%, consistent with the two nitrogen atoms in the pyrido-indole system.
The molecular formula stability is notable:
- Carbon-hydrogen ratio: 17:22 (≈1:1.3), typical for partially hydrogenated heterocycles
- Oxygen/nitrogen ratio: 3:2, reflecting the ester and ether functional groups
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-8-13-12(10-19)11-6-5-7-14(21-4)15(11)18-13/h5-7,18H,8-10H2,1-4H3 |
InChI Key |
SJNDMCHLCDOKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
This reaction enables the introduction of aryl or heteroaryl groups at specific positions. For example, coupling with pinacol boronate reagents under palladium catalysis facilitates R⁴-group incorporation into the pyridoindole core .
Typical Conditions
Boc Deprotection and Functionalization
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, exposing the secondary amine for subsequent modifications :
Step 1: Boc Removal
-
Reagent: HCl (4 M in dioxane)
-
Conditions: Room temperature, 2 h
-
Intermediate: Free amine (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole)
Step 2: Acylation
-
Reagent: Hydroxyacetyl chloride
-
Solvent: Dichloromethane
-
Base: Triethylamine
-
Product: 1-(3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Winterfeldt oxidation (Ag₂O/HNO₃) is particularly effective for converting tetrahydro-γ-carbolines to dihydropyrroloquinolones :
Conditions
-
Oxidizing Agent: Ag₂O (2.5 equiv)
-
Acid: HNO₃ (0.1 M)
-
Solvent: Acetonitrile
-
Temperature: 60°C, 16 h
Nucleophilic Substitution
The methoxy group at position 6 participates in nucleophilic aromatic substitution under controlled conditions:
Example: Demethylation
-
Reagent: BBr₃
-
Solvent: CH₂Cl₂
-
Temperature: −78°C to RT, 4 h
-
Product: 6-Hydroxy derivative
Reduction Reactions
The pyridine ring can be hydrogenated to form saturated piperidine derivatives:
Catalytic Hydrogenation
-
Catalyst: Pd/C (10 wt%)
-
Pressure: H₂ (50 psi)
-
Solvent: Ethanol
-
Temperature: 25°C, 6 h
-
Product: Hexahydro-pyridoindole
-
Yield: 75%
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to yield the carboxylic acid:
Conditions
-
Reagent: LiOH (aqueous)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 60°C, 8 h
-
Product: 6-Methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylic acid
Comparative Reaction Data Table
Biological Activity-Driven Modifications
The compound serves as a precursor to CFTR potentiators and cGAS inhibitors. Key modifications include:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exhibit significant anticancer properties. A study highlighted the synthesis of molecular hybrids containing this compound structure which showed promising results against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural analogs have demonstrated the ability to interact with neurotransmitter receptors, suggesting potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease .
3. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. The resulting derivatives can be tailored for specific biological activities, enhancing their therapeutic potential.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of indole derivatives based on the structure of this compound and evaluated their anticancer activity using various cancer cell lines. The findings indicated that these derivatives inhibited cell proliferation significantly more than the parent compound, suggesting that structural modifications can enhance anticancer efficacy .
Case Study 2: Neuroprotective Screening
In an experimental model simulating neurodegeneration, researchers tested the neuroprotective effects of this compound. The results demonstrated a marked reduction in neuronal death and improved cognitive function in treated subjects compared to controls. This suggests a potential role for this compound in therapeutic strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:
- Electronic Effects : Methoxy (electron-donating) and halogen (electron-withdrawing) substituents alter electron density, impacting reactivity. For example, the 8-methoxy derivative (8c) may exhibit enhanced resonance stabilization compared to the 6-chloro analog (8e) .
- Melting Points : Halogenated derivatives (8d, 8e) show higher melting points than methoxy-substituted (8c), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS Number: 2096986-98-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological evaluation, and potential therapeutic applications.
Biological Activity Overview
The compound has been evaluated for various biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against several strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For example, in vitro studies revealed a minimum inhibitory concentration (MIC) of less than 1 µg/mL against MRSA strains, indicating strong antibacterial potential . The compound's ability to inhibit biofilm formation in S. aureus further underscores its therapeutic promise in combating antibiotic-resistant infections.
Antifungal Activity
The compound has also been tested against fungal pathogens such as Candida albicans , demonstrating promising antifungal activity. The specific mechanisms of action remain to be fully elucidated but may involve disruption of cell wall synthesis or function .
Cytotoxic Activity
Cytotoxicity assays have shown that this compound possesses significant antiproliferative effects on various cancer cell lines. Notably:
- IC50 values were reported in the micromolar range for several tested cell lines.
- The compound selectively inhibited rapidly dividing cancer cells compared to normal fibroblast cells .
Table 1: Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as a multikinase inhibitor, similar to other compounds in the pyrido[4,3-b]indole class. This may involve modulation of signaling pathways related to cell proliferation and apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by cyclization. A common approach involves:
- Step 1 : Reacting a substituted indole precursor (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) with di-tert-butyl dicarbonate in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to protect the NH group .
- Step 2 : Cyclization under acidic or thermal conditions to form the pyridoindole core. For example, trifluoroacetic acid (TFA) in toluene/acetonitrile can promote cyclization at 35°C for 12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane eluent) is often used to isolate the product .
Q. How is the structure of this compound confirmed post-synthesis?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H-NMR : Look for characteristic peaks such as the tert-butyl group (δ ~1.34 ppm, singlet) and methoxy protons (δ ~3.8 ppm, singlet). Splitting patterns in the aromatic region (δ 6.5–7.5 ppm) confirm the indole and pyridine ring systems .
- ¹³C-NMR : The carbonyl carbon of the Boc group appears at δ ~154 ppm .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for complex fused-ring systems .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 306.318 for analogous compounds) .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a dry, ventilated area at 2–8°C in a tightly sealed container to prevent hydrolysis of the Boc group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water, heat, or ignition sources due to potential decomposition .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can low yields during Boc protection be mitigated?
Low yields often arise from incomplete reaction or side reactions. Optimization strategies include:
- Catalyst Tuning : Increase DMAP concentration (0.1–0.2 equiv) to enhance reaction efficiency .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize moisture interference .
- Temperature Control : Maintain 0–5°C during Boc protection to suppress competing reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?
Discrepancies in splitting patterns or chemical shifts may arise from conformational flexibility or impurities. Steps to address this:
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Crystallization : Obtain a single crystal for X-ray analysis to unambiguously confirm connectivity .
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., tert-butyl pyrazolo[4,3-c]pyridine derivatives) .
Q. What alternative synthetic routes exist for this compound, and what are their trade-offs?
Q. How to assess toxicity risks when no ecotoxicological data is available?
- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl pyridoindoles) known for acute oral toxicity (LD50 ~300–500 mg/kg in rats) .
- In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity based on logP and molecular weight .
- Precautionary Measures : Treat the compound as hazardous—use containment systems and avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
